molecular formula C5H12N2O B1297604 2,2-Dimethylpropionic acid hydrazide CAS No. 42826-42-6

2,2-Dimethylpropionic acid hydrazide

Cat. No. B1297604
CAS RN: 42826-42-6
M. Wt: 116.16 g/mol
InChI Key: OARJXUPBZNUYBG-UHFFFAOYSA-N
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Patent
US08987256B2

Procedure details

5.8 g (49.929 mmol) of 2,2-dimethylpropanehydrazide were dissolved in 600 ml of dry ethyl acetate and heated to reflux. 6.767 g (59.915 mmol) of chloroacetyl chloride, dissolved in 45 ml of dry ethyl acetate, were added dropwise to the solution. The mixture was stirred under reflux for 30 min. After cooling, the reaction mixture was concentrated on a rotary evaporator and the residue was dried under high vacuum. This gave 10.14 g of the title compound. The crude product was reacted further without further purification.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
6.767 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:8])([CH3:7])[C:3]([NH:5][NH2:6])=[O:4].[Cl:9][CH2:10][C:11](Cl)=[O:12]>C(OCC)(=O)C>[Cl:9][CH2:10][C:11]([NH:6][NH:5][C:3](=[O:4])[C:2]([CH3:8])([CH3:7])[CH3:1])=[O:12]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
CC(C(=O)NN)(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
6.767 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
ADDITION
Type
ADDITION
Details
were added dropwise to the solution
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was reacted further without further purification

Outcomes

Product
Name
Type
Smiles
ClCC(=O)NNC(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.